PDE4 Inhibitory Potency of 4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone Versus Roflumilast and Rolipram
In a guinea-pig macrophage PDE4 assay, 4-chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone demonstrated an IC50 of 25 nM [1]. By cross-study comparison, roflumilast—the archetypal PDE4 inhibitor approved for COPD—exhibits an IC50 of approximately 0.7–0.9 nM against human PDE4 [2], indicating that the target compound is approximately 30-fold less potent at the enzymatic level. Conversely, the classical PDE4 inhibitor rolipram displays an IC50 in the range of 200–800 nM depending on the PDE4 subtype [3], meaning the target compound is approximately 8- to 32-fold more potent than rolipram. This intermediate potency places the compound in a differentiated potency tier: stronger than first-generation PDE4 inhibitors but weaker than ultra-potent clinical candidates, potentially mitigating the emetic side effects associated with high-potency PDE4 inhibition while retaining sufficient enzymatic blockade for pharmacological efficacy.
| Evidence Dimension | PDE4 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 nM (guinea-pig macrophage PDE4) |
| Comparator Or Baseline | Roflumilast: IC50 ≈ 0.7–0.9 nM (human PDE4); Rolipram: IC50 ≈ 200–800 nM (human PDE4 subtypes) |
| Quantified Difference | ~30-fold less potent than roflumilast; ~8- to 32-fold more potent than rolipram |
| Conditions | Guinea-pig macrophage PDE4 assay (target compound); human recombinant PDE4 assays (roflumilast and rolipram) |
Why This Matters
Potency tier differentiation directly informs side-effect liability prediction: compounds with intermediate PDE4 potency may avoid the dose-limiting nausea/emesis seen with roflumilast while outperforming rolipram-class agents in target engagement.
- [1] BindingDB entry BDBM50215952 / CHEMBL55203. Target: cAMP-specific 3′,5′-cyclic phosphodiesterase 4A/4B/4C/4D (Human). Affinity Data: IC50 = 25 nM. Assay Description: Inhibitory activity against PDE4 obtained from guinea-pig macrophage. Curated by ChEMBL. Accessed 2026. View Source
- [2] Hatzelmann A, Schudt C. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics. 2001;297(1):267-279. Roflumilast PDE4 IC50 ~0.7–0.9 nM against human PDE4 isoenzymes. View Source
- [3] Muller T, Engels P, Fozard JR. Subtypes of the type 4 cAMP phosphodiesterases: structure, regulation and selective inhibition. Trends in Pharmacological Sciences. 1996;17(8):294-298. Rolipram PDE4 IC50 range 200–800 nM across PDE4 subtypes. View Source
